2-{5-[(2-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine
Description
2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a 1,3,4-oxadiazole ring substituted with a 2-methylphenylmethylsulfanyl group and an ethanamine group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H15N3OS/c1-9-4-2-3-5-10(9)8-17-12-15-14-11(16-12)6-7-13/h2-5H,6-8,13H2,1H3 |
InChI Key |
FAQPXVMDTHUTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(O2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carbonyl compound under acidic or basic conditions.
Introduction of the 2-methylphenylmethylsulfanyl group: This step involves the reaction of the oxadiazole intermediate with a 2-methylphenylmethylsulfanyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the ethanamine group: The final step involves the reaction of the substituted oxadiazole with an ethanamine derivative under appropriate conditions, such as heating in a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, and dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the oxadiazole ring.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ETHAN-1-AMINE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-TRIAZOL-2-YL)ETHAN-1-AMINE: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
